2-[3-(Methoxymethyl)phenyl]propan-1-ol
Description
2-[3-(Methoxymethyl)phenyl]propan-1-ol is a secondary alcohol with a propan-1-ol backbone substituted at the second carbon by a 3-(methoxymethyl)phenyl group. The methoxymethyl (-CH2OCH3) substituent on the phenyl ring introduces both steric bulk and moderate electron-donating effects, which influence the compound's physical properties and reactivity.
Properties
IUPAC Name |
2-[3-(methoxymethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(7-12)11-5-3-4-10(6-11)8-13-2/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYBPSOKXXQMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC(=C1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Methoxymethyl)phenyl]propan-1-ol typically involves the reaction of 3-(Methoxymethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium on carbon (Pd/C) catalyst. This method allows for efficient and scalable production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Methoxymethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 3-(Methoxymethyl)benzaldehyde or 3-(Methoxymethyl)benzoic acid.
Reduction: 2-[3-(Methoxymethyl)phenyl]propane.
Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Methoxymethyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-[3-(Methoxymethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., methoxymethyl, methylsulfanyl) increase the phenyl ring's susceptibility to electrophilic substitution, enhancing reactivity in synthesis pathways .
- Electron-withdrawing groups (e.g., trifluoromethoxy, trifluoromethyl) reduce ring reactivity but improve thermal and oxidative stability .
Physical Properties: Fluorinated derivatives exhibit higher molar masses and densities due to fluorine's atomic weight and electronegativity . Propanol analogs with simple aryl substituents (e.g., methoxymethyl) likely have lower flash points (~70–80°C) compared to fluorinated analogs .
Applications: Amino-substituted propanols (e.g., ) are critical intermediates in drug synthesis, such as Lifitegrast . Fluorinated analogs are niche chemicals used in high-performance materials or specialized pharmaceuticals .
Research Findings and Data Gaps
- Synthetic Utility : Propan-1-ol derivatives are frequently employed as intermediates due to their versatile hydroxyl group, which can undergo esterification, etherification, or oxidation .
- Safety Considerations: Propanol analogs require standard PPE (gloves, goggles) during handling, as seen in . Data on toxicity or environmental impact for the target compound remain unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
